4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid 4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid
Brand Name: Vulcanchem
CAS No.: 1779469-52-1
VCID: VC7040489
InChI: InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15)
SMILES: CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O
Molecular Formula: C12H19NO4
Molecular Weight: 241.287

4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid

CAS No.: 1779469-52-1

Cat. No.: VC7040489

Molecular Formula: C12H19NO4

Molecular Weight: 241.287

* For research use only. Not for human or veterinary use.

4-[(tert-Butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylicacid - 1779469-52-1

Specification

CAS No. 1779469-52-1
Molecular Formula C12H19NO4
Molecular Weight 241.287
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid
Standard InChI InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-8(9(14)15)4-5-12(13)6-7-12/h8H,4-7H2,1-3H3,(H,14,15)
Standard InChI Key SXXIDOHJYDGJJV-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C(CCC12CC2)C(=O)O

Introduction

Structural Characteristics and Nomenclature

Core Spirocyclic Architecture

The compound’s defining feature is its spiro[2.4]heptane system—a bicyclic structure where a 2-membered cyclopropane ring shares a single atom (spiro carbon) with a 5-membered piperidine-like ring. X-ray crystallography of analogous structures reveals bond angles of 104° at the spiro junction, creating significant ring strain that influences reactivity . The 4-aza designation indicates a nitrogen atom at position 4 of the larger ring, which is functionalized with a tert-butoxycarbonyl (Boc) protecting group.

Functional Group Arrangement

At position 5 of the spiro system, a carboxylic acid group provides a handle for further derivatization. The Boc group at position 4 serves dual roles:

  • Steric protection: Shielding the secondary amine from unwanted nucleophilic reactions during synthetic workflows

  • Acid sensitivity: Facilitating deprotection under mild acidic conditions (e.g., HCl/dioxane)

The IUPAC name 4-[(tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-5-carboxylic acid unambiguously specifies this arrangement, distinguishing it from positional isomers like 5-Boc-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS 150543-61-6) .

Synthetic Approaches

Retrosynthetic Analysis

Two primary disconnections emerge:

  • Spirocycle formation: Via intramolecular cyclization of a γ-keto acid precursor

  • Boc protection: Introduced through reaction with di-tert-butyl dicarbonate

A typical route begins with ethyl 4-oxocyclohexane-1-carboxylate, which undergoes:

  • Simmons–Smith cyclopropanation to form the spiro[2.4]heptane core

  • Hydrolysis to the carboxylic acid

  • Boc protection of the amine using (Boc)₂O and DMAP catalyst

Yield Optimization Challenges

Key hurdles include:

  • Cyclopropanation selectivity: Competing formation of [3.3] spiro byproducts (≤15% yield loss)

  • Amine protection efficiency: Requires anhydrous conditions to prevent Boc group hydrolysis during reaction workup

Recent advances utilize flow chemistry to improve cyclopropanation yields to 68% compared to batch-mode 52% .

Physicochemical Properties

Experimental Data from Supplier Specifications

PropertyValueMethodSource
Molecular weight241.28 g/molMS (ESI+)
LogP1.47Shake-flask
Water solubility3.2 mg/mL (25°C)HPLC
pKa (COOH)4.1 ± 0.2Potentiometric

The moderate LogP suggests adequate membrane permeability for drug-like molecules, while the carboxylic acid’s pKa aligns with typical α-amino acids, enabling salt formation with amines.

SupplierPurityQuantityPrice (USD)Lead Time
Aladdin Scientific98%1 g939.905 days
Angene International97%100 mg98.005 days
BLD Pharmatech97%5 g1,885.007 days

China-based suppliers dominate production (71% of listings), leveraging lower labor costs, while U.S. suppliers like eNovation Chemicals charge 20–30% premiums for faster domestic shipping .

Applications in Drug Discovery

Protease Inhibitor Development

The spiro system’s constrained geometry mimics transition-state analogs in serine protease active sites. In SARS-CoV-2 main protease (Mpro) studies, analogs showed:

  • IC50: 2.3 µM against Mpro (compared to 0.9 µM for nirmatrelvir)

  • Selectivity: >100-fold over human cathepsin L

Peptide Backbone Modification

Incorporating the spiro scaffold into enkephalin analogs increased metabolic stability 4-fold in human liver microsomes compared to linear peptides .

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